N-Acetyl-1-methyl-L-histidine

Chronic Kidney Disease Biomarker Metabolomics

Researchers requiring a validated reference standard for targeted LC-MS/MS metabolomic assays of chronic kidney disease (CKD) progression face a supply gap. This N-acetyl-1-methyl-L-histidine reference material directly addresses that need. - CKD Biomarker Specificity: Serum levels are independently associated with eGFR decline and incident CKD, enabling robust validation of renal function monitoring panels (HR 1.44; 95% CI 1.22-1.70). - Analytical Stability: Demonstrates integrity in pH 7.4 PBS buffer over 24 hours, ensuring reliable calibration curves for clinical metabolomics. - Supply Confidence: In-stock availability with competitive batch-level documentation for immediate global dispatch.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 84285-33-6
Cat. No. B13496990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-1-methyl-L-histidine
CAS84285-33-6
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CN(C=N1)C)C(=O)O
InChIInChI=1S/C9H13N3O3/c1-6(13)11-8(9(14)15)3-7-4-12(2)5-10-7/h4-5,8H,3H2,1-2H3,(H,11,13)(H,14,15)/t8-/m0/s1
InChIKeyGVRCKHXHWSYDEF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-1-methyl-L-histidine (CAS 84285-33-6): Baseline Characteristics for Research and Analytical Procurement


N-Acetyl-1-methyl-L-histidine (CAS 84285-33-6) is an N-acetyl-L-amino acid derivative in which the hydrogen at position 1 on the imidazole ring of N-acetyl-L-histidine is replaced by a methyl group [1]. It is endogenously present as a human blood serum metabolite [2] and has been identified in mammalian cardiac and skeletal muscle extracts alongside other imidazole-containing compounds [3]. The compound is a very strong base (based on its pKa) and exhibits stability in pH 7.4 PBS buffer when assessed as an oligopeptide-conversion at 100 µM over 24 hours [4][5]. Its unique acetylation and methylation pattern distinguishes it from other histidine derivatives such as N-acetyl-L-histidine (lacks the methyl group) and 1-methyl-L-histidine (lacks the acetyl group), and it is primarily employed as an analytical reference standard or research chemical in metabolomic, biomarker, and muscle catabolism studies.

Why N-Acetyl-1-methyl-L-histidine Cannot Be Substituted with Other Histidine Derivatives in Critical Research Applications


Generic substitution of N-acetyl-1-methyl-L-histidine with structurally similar compounds like N-acetyl-L-histidine, 1-methyl-L-histidine, or dipeptides such as carnosine and anserine is scientifically untenable due to fundamentally different metabolic origins, analytical behavior, and biological associations. N-Acetyl-1-methyl-L-histidine is a specific N-acetylated metabolite of 1-methylhistidine that arises from distinct enzymatic pathways and is independently associated with clinical endpoints such as chronic kidney disease progression and estimated glomerular filtration rate (eGFR) decline [1]. In analytical chemistry, the Nα-acetyl group confers enhanced stability and solubility compared to non-acetylated 1-methylhistidine, which is critical for accurate quantification in LC-MS and HPLC workflows [2]. Furthermore, the compound's unique retention time and mass spectrometric fragmentation pattern differentiate it from its isomer N-acetyl-3-methyl-L-histidine, which is derived from a different post-translational modification and serves a distinct biomarker role [3]. Consequently, substituting any of these compounds would compromise the validity of targeted metabolomic assays, biomarker validation studies, and mechanistic investigations into muscle protein turnover or renal function. The quantitative evidence below delineates these differential dimensions.

N-Acetyl-1-methyl-L-histidine (84285-33-6) Quantitative Differentiation Evidence


Association with Kidney Function Decline: N-Acetyl-1-methyl-L-histidine vs. N-Acetyl-3-methyl-L-histidine

In a prospective cohort study, higher circulating levels of N-acetyl-1-methylhistidine were significantly associated with lower estimated glomerular filtration rate (eGFR) and increased risk of incident chronic kidney disease (CKD). This association was independent of and distinct from N-acetyl-3-methylhistidine, which is derived from actin breakdown rather than general muscle protein catabolism [1]. The differential association underscores the need for specific measurement of N-acetyl-1-methylhistidine rather than relying on total N-acetylated histidine analogs for renal risk stratification.

Chronic Kidney Disease Biomarker Metabolomics

Analytical Stability in Physiological Buffer: N-Acetyl-1-methyl-L-histidine vs. Non-Acetylated 1-Methylhistidine

The Nα-acetyl group confers enhanced chemical stability to N-acetyl-1-methyl-L-histidine compared to its non-acetylated precursor 1-methyl-L-histidine. In pH 7.4 PBS buffer, N-acetyl-1-methyl-L-histidine at 100 µM demonstrates minimal oligopeptide-conversion over 24 hours as measured by LC-MS/MS analysis [1]. This stability is a direct consequence of the acetylation, which protects the α-amino group from reactions that can degrade or modify non-acetylated amino acids in aqueous analytical matrices [2]. In contrast, 1-methylhistidine is more susceptible to degradation and adduct formation under similar conditions, compromising quantification accuracy.

Analytical Chemistry LC-MS Stability

Tissue-Specific Abundance in Cardiac Muscle: N-Acetyl-1-methyl-L-histidine vs. Carnosine

In mammalian cardiac muscle extracts analyzed by isocratic reverse-phase HPLC, N-acetyl-1-methylhistidine is present in substantial amounts, whereas the structurally related dipeptide carnosine (β-alanyl-L-histidine) is detected at only low concentrations [1]. The total imidazole-containing substance concentration in cardiac muscle is approximately 10 mM, sufficient to modulate the calcium sensitivity of the contractile apparatus [1]. This differential abundance pattern—high N-acetyl forms vs. low carnosine—is a characteristic feature of cardiac tissue, contrasting with skeletal muscle where carnosine and anserine predominate [2].

Cardiac Physiology Imidazole Dipeptides HPLC Quantification

Chromatographic Resolution from Isomeric and Structurally Similar Derivatives

Reverse-phase HPLC methods developed for cardiac-derived histidyl derivatives demonstrate baseline resolution of N-acetyl-1-methylhistidine from a panel of structurally related imidazoles including N-acetylhistidine, N-acetylcarnosine, N-acetylhomocarnosine, homocarnosine, anserine, carnosine, and balenine [1]. The unique retention time and UV absorption profile of N-acetyl-1-methylhistidine allow unambiguous identification and quantification in complex biological matrices, a property not shared by non-acetylated or non-methylated analogs. This chromatographic distinctiveness is essential for targeted metabolomic assays and method validation [2].

Chromatography Method Development Reference Standards

N-Acetyl-1-methyl-L-histidine (84285-33-6): Validated Research and Industrial Application Scenarios


Targeted Metabolomics and Biomarker Discovery for Chronic Kidney Disease

N-Acetyl-1-methylhistidine serves as a specific analyte in LC-MS/MS-based metabolomic panels designed to assess CKD progression and uremic solute burden. Its independent association with eGFR decline—distinct from N-acetyl-3-methylhistidine—makes it a critical component of multiplexed assays for renal function monitoring and NAT8 genotype-phenotype studies [1]. Researchers procuring this compound as a quantitative reference standard can develop and validate assays with the requisite specificity to avoid cross-reactivity with actin-derived 3-methylhistidine signals.

Analytical Reference Standard for Cardiac and Skeletal Muscle Imidazole Profiling

As a substantial component of the cardiac imidazole pool (~10 mM total) [1], N-acetyl-1-methylhistidine is an essential reference material for HPLC and LC-MS methods that profile histidyl derivatives in muscle tissue. Its use as a calibration standard enables accurate quantification in studies of muscle protein turnover, sarcopenia, and the calcium-sensitizing effects of imidazole-containing compounds on contractile proteins [1][2].

Stability Studies and Analytical Method Development

Given its demonstrated stability in pH 7.4 PBS buffer over 24 hours [1], N-acetyl-1-methylhistidine is a suitable compound for developing and validating robust LC-MS/MS methods for endogenous metabolite quantification. Analytical chemists can rely on its integrity in aqueous matrices to establish linearity, precision, and accuracy without significant pre-analytical degradation, a critical requirement for clinical metabolomics assay validation.

Enzymatic and Biochemical Pathway Tracing

As an N-acetylated derivative of 1-methylhistidine, this compound is a key intermediate or endpoint for tracing histidine acetylation pathways in vitro. Its use as a substrate or product standard in enzymatic assays involving acetyltransferases or deacetylases allows researchers to dissect the metabolic fate of histidine and its methylated derivatives in muscle and other tissues [1].

Technical Documentation Hub

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